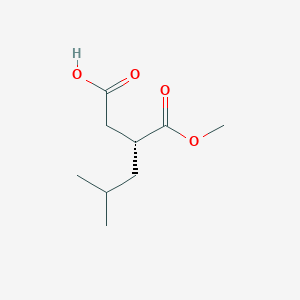

(3R)-3-methoxycarbonyl-5-methylhexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-isobutylsuccinic acid-1-methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its chiral center, which gives it specific stereochemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-isobutylsuccinic acid-1-methyl ester typically involves the esterification of ®-2-isobutylsuccinic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(R)-2-isobutylsuccinic acid+methanolH2SO4(R)-2-isobutylsuccinic acid-1-methyl ester+water

Industrial Production Methods

In an industrial setting, the production of ®-2-isobutylsuccinic acid-1-methyl ester can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the product. The use of flow reactors also enhances safety and reduces the environmental impact of the process.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-isobutylsuccinic acid-1-methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to ®-2-isobutylsuccinic acid and methanol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.

Major Products Formed

Hydrolysis: ®-2-isobutylsuccinic acid and methanol.

Reduction: ®-2-isobutylsuccinic acid-1-methyl alcohol.

Substitution: Depending on the nucleophile, products such as amides or ethers can be formed.

Wissenschaftliche Forschungsanwendungen

Precursor for Pregabalin

One of the primary applications of (3R)-3-methoxycarbonyl-5-methylhexanoic acid is as a precursor for the synthesis of Pregabalin, an anticonvulsant medication used to treat neuropathic pain and seizures. Pregabalin is recognized for its ability to modulate neurotransmitter release by enhancing GABA production, making it effective in managing various neurological conditions . The synthesis of Pregabalin involves the resolution of racemic (±)-3-(carbamoylmethyl)-5-methylhexanoic acid to obtain the enantiomerically pure form necessary for therapeutic efficacy .

Role in Drug Discovery

The compound's chiral nature allows for the exploration of its enantiomers in drug discovery. Different enantiomers can exhibit distinct biological activities, which makes this compound a subject of interest in pharmacological studies aimed at developing new therapeutic agents . Research indicates that modifications to the compound can lead to variations in potency against specific targets, such as histone deacetylases (HDACs), which are implicated in cancer progression .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing complex molecules. Its versatility allows chemists to engage in various chemical reactions, facilitating the development of novel compounds with potential therapeutic benefits .

Biochemical Studies

The compound has been utilized in biochemical evaluations to understand the structure-activity relationship (SAR) of related molecules. For instance, studies on azumamides—a class of cyclic peptides—demonstrate how modifications to β-amino acids can influence their inhibitory activity against HDAC isoforms. The insights gained from such studies can inform future designs of HDAC inhibitors and other therapeutic agents .

Case Studies and Findings

Wirkmechanismus

The mechanism of action of ®-2-isobutylsuccinic acid-1-methyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release the active ®-2-isobutylsuccinic acid, which can then participate in various biochemical pathways. The chiral center of the compound plays a crucial role in its interaction with enzymes, leading to stereospecific effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-isobutylsuccinic acid-1-methyl ester: The enantiomer of the compound, with different stereochemical properties.

2-isobutylsuccinic acid-1-ethyl ester: A similar ester with an ethyl group instead of a methyl group.

2-isobutylsuccinic acid-1-propyl ester: Another similar ester with a propyl group.

Uniqueness

®-2-isobutylsuccinic acid-1-methyl ester is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral center allows for enantioselective interactions with biological molecules, making it valuable in asymmetric synthesis and pharmaceutical research.

Biologische Aktivität

(3R)-3-methoxycarbonyl-5-methylhexanoic acid is a chiral compound that belongs to the class of β-amino acids. Its unique structure and stereochemistry confer potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H16O3, with a molecular weight of approximately 172.22 g/mol. The compound features a methoxycarbonyl group, which enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with readily available precursors such as 5-methylhexanoic acid.

- Reagents : Methoxycarbonylation is performed using reagents like dimethyl carbonate or carbon dioxide under basic conditions.

- Purification : The product is purified through crystallization or chromatography to obtain high purity levels necessary for biological assays.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The methoxycarbonyl group allows for enhanced binding affinity and specificity towards target proteins.

Case Studies

- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties similar to those observed in pregabalin, a well-known anti-seizure medication. Studies have shown that the compound can modulate neurotransmitter release, potentially reducing seizure frequency.

- Analgesic Effects : In preclinical models, this compound demonstrated significant analgesic effects comparable to standard pain relief medications. The compound appears to inhibit pain pathways by modulating calcium channels involved in pain transmission.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key findings:

Eigenschaften

IUPAC Name |

(3R)-3-methoxycarbonyl-5-methylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNNFMRCMKGYHA-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.